molecular formula C19H24N2O4 B2533496 3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 1448037-84-0

3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2533496
CAS No.: 1448037-84-0
M. Wt: 344.411
InChI Key: BVNDZZRCZDTODT-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the ethoxyphenyl and furan-2-ylmethyl groups, followed by their coupling under specific conditions to form the final urea derivative. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and oxan-4-ylamine. The reaction conditions often involve the use of catalysts and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyphenyl)-1-(furan-2-yl)ethanone
  • 3-(2-ethoxyphenyl)-1-(furan-2-yl)propan-1-ol
  • 1-(2-ethoxyphenyl)-3-(furan-2-yl)urea

Uniqueness

3-(2-ethoxyphenyl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-18-8-4-3-7-17(18)20-19(22)21(14-16-6-5-11-25-16)15-9-12-23-13-10-15/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDZZRCZDTODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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